molecular formula C11H14N2O4S B14190900 2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide CAS No. 919997-43-6

2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide

Cat. No.: B14190900
CAS No.: 919997-43-6
M. Wt: 270.31 g/mol
InChI Key: AQTXWGXHTUDVTB-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide is an organic compound that belongs to the class of indane derivatives. Indane compounds are characterized by a cyclopentane ring fused to a benzene ring, forming a bicyclic structure. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide typically involves the reaction of 2,3-dihydro-1H-indene with sulfonamide and hydroxylamine. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of ultrasound irradiation has also been explored to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide is unique due to its specific combination of a sulfonamide group and a hydroxylamine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

919997-43-6

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylsulfamoyl)-N-hydroxyacetamide

InChI

InChI=1S/C11H14N2O4S/c14-11(12-15)7-18(16,17)13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,13,15H,5-7H2,(H,12,14)

InChI Key

AQTXWGXHTUDVTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NS(=O)(=O)CC(=O)NO

Origin of Product

United States

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